Reactive Ortho-Formyl Handle vs. Standard Phenyl
The ortho-formyl group on the N1-phenyl ring provides a reactive handle for selective chemical modifications, such as Schiff base formation or reductive amination, which is absent in standard N1-phenyl-1H-pyrazole-4-carboxamides [1]. This allows for the creation of structurally diverse libraries from a single precursor. While direct activity data for this specific compound is not yet available, its role as a synthetic intermediate is its primary value proposition. In contrast, N1-phenyl-1H-pyrazole-4-carboxamide lacks this functional group and thus has a more limited scope for on-scaffold diversification.
Comparator: N-Phenyl lacks reactive anchor for diversification.
| Evidence Dimension | Functional Group Reactivity |
|---|---|
| Target Compound Data | Contains an ortho-formyl group on the N1-phenyl ring, enabling further covalent derivatization. |
| Comparator Or Baseline | 1-Phenyl-1H-pyrazole-4-carboxamide: Lacks an ortho-formyl group, limiting post-synthetic functionalization. |
| Quantified Difference | Qualitative difference in synthetic utility; the target compound allows for a broader range of chemical transformations. |
| Conditions | Synthetic organic chemistry context; applicable to any research lab equipped for standard amide and aldehyde chemistry. |
Why This Matters
This enables the compound to serve as a central building block for synthesizing diverse, structurally complex libraries, maximizing the value of each synthetic step.
- [1] Tatini, L. K., et al. (2020). Synthesis of Pyrazole-Carboxamides and Pyrazole-Carboxylic Acids Derivatives: Simple Methods to Access Powerful Building Blocks. Current Organic Synthesis, 17(5), 380-391. View Source
